molecular formula C10H9N3O B2942068 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097857-00-4

2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2942068
CAS No.: 2097857-00-4
M. Wt: 187.202
InChI Key: NWBPVFHSIPOSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, built around the privileged pyridazin-3(2H)-one scaffold . This heterocyclic core is characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, which confers unique physicochemical properties valuable for drug design . The pyridazinone moiety is known for its robust, dual hydrogen-bonding capacity, a high dipole moment that facilitates π-π stacking interactions with biological targets, and relatively low lipophilicity, which can be advantageous in optimizing the pharmacokinetic profiles of drug candidates . Researchers are particularly interested in this specific derivative due to the potential for synergistic biological activity arising from the combination of the pyridazin-3-one core with the pyridin-4-ylmethyl substituent. The pyridazine ring system is found in a growing number of therapeutically active molecules and FDA-approved drugs, underscoring its relevance in modern drug discovery . For instance, pyridazinone-containing compounds have demonstrated a wide spectrum of biological activities in scientific literature, including significant potential as vasodilators for cardiovascular disease research and as anticancer agents targeting various kinase pathways . The scaffold's versatility allows it to interact with multiple enzymatic targets, such as Phosphodiesterases (PDEs) , Poly(ADP-ribose) polymerases (PARPs) , and various tyrosine kinases . In research settings, molecules featuring the pyridazinone core have been shown to inhibit enzymes like PDE10A through key hydrogen-bonding interactions with amino acid residues such as Gln716 and via π-π stacking with phenyl rings in the hydrophobic clamp of the enzyme (e.g., Phe686 and Phe719) . This detailed understanding of its mechanism of action at a molecular level makes it a valuable tool for researchers designing new bioactive compounds. This product is provided for research purposes only and is intended for use by qualified laboratory and scientific personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the specific Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-(pyridin-4-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-2-1-5-12-13(10)8-9-3-6-11-7-4-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBPVFHSIPOSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine and appropriate aldehydes or ketones. One common method includes the cyclization of hydrazones derived from pyridine-4-carbaldehyde under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of pyridazinone derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Complexity : The target compound lacks the extended piperidine or triazole moieties seen in analogs, resulting in a lower molecular weight (~189 vs. 315–328), which may improve bioavailability .

Synthetic Accessibility : highlights lower yields (23–38%) for triazolopyridine-fused analogs, suggesting that the target compound’s simpler structure could offer synthetic advantages .

Heterocyclic Systems with Divergent Cores

  • Triazolopyridines (): Impurities like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one feature a triazole-fused pyridine core. These structures prioritize piperazine-based substituents, which are common in antipsychotics but unrelated to the dihydropyridazinone scaffold .
  • Pyrido-Pyrimidinones (): Compounds such as 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one integrate a pyrimidine ring, offering distinct hydrogen-bonding sites compared to pyridazine .

Biological Activity

2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9N3O
  • Molecular Weight : 189.20 g/mol
  • CAS Number : 2097857-00-4

The compound features a pyridine ring connected to a dihydropyridazinone moiety, which is significant in its interaction with biological targets.

The exact mechanism of action for 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is not fully elucidated. However, it is believed to interact with various enzymes and receptors due to its heterocyclic structure. The compound may inhibit specific enzymes or modulate receptor activity, contributing to its observed biological effects.

Biological Activities

Research indicates that 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Its structural similarity to other known anticancer agents suggests it may engage similar pathways in cancer biology.
  • Neuroprotective Effects : Some derivatives of pyridazinone compounds have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of dihydropyridazinones, researchers found that certain modifications to the core structure significantly enhanced cytotoxicity against cancer cell lines (e.g., A431 and HT29). The presence of electronegative groups was crucial for increasing antiproliferative activity. These findings suggest that 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one could be optimized for improved anticancer efficacy .

Case Study 2: Neuroprotective Effects

A derivative of the compound was evaluated for its neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells. Results indicated significant protective effects compared to control groups, suggesting that modifications to the pyridazine moiety could enhance neuroprotective properties .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Structural Features
2-(Pyridin-4-ylmethyl)-pyridazin-3-oneAnticancerDihydropyridazinone core
Imidazo[4,5-b]pyridin-2-onep38 MAP kinase inhibitionImidazo core with diverse substituents
Pyridine derivativesAntimicrobialVaried substituents on the pyridine ring

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring and pyridine moiety are susceptible to oxidation under controlled conditions:

  • Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Products : Oxidation of the dihydropyridazinone ring yields fully aromatic pyridazinone derivatives. For example, treatment with KMnO₄ in acidic media converts the 2,3-dihydropyridazin-3-one to pyridazin-3(2H)-one via dehydrogenation.

  • Selectivity : The pyridine ring can undergo N-oxidation under strong oxidizing conditions, forming pyridine N-oxide derivatives .

Reduction Reactions

Reduction targets the pyridazinone core and unsaturated bonds:

  • Reducing agents : Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/Pd-C) are effective.

  • Products :

    • LiAlH₄ reduces the carbonyl group of the pyridazinone to a hydroxyl group, forming 2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazine-3-ol.

    • Catalytic hydrogenation saturates the pyridazine ring, yielding hexahydropyridazine derivatives.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions:

Reaction Type Reagents/Conditions Major Products
Nucleophilic Aromatic Substitution Alkyl halides, amines (basic conditions)4-substituted pyridinium derivatives
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro-substituted pyridazine derivatives
  • Regioselectivity : Substitution occurs preferentially at the pyridine ring’s para position due to electron-donating effects from the methyl group.

Cycloaddition and Ring-Opening Reactions

The pyridazinone ring engages in cycloaddition with dienophiles:

  • Diels-Alder Reactions : Reacts with maleic anhydride to form bicyclic adducts, which can undergo retro-Diels-Alder decomposition under thermal conditions .

  • Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the pyridazinone ring, producing linear amide intermediates.

Comparative Reactivity with Analogues

A comparison of reactivity across pyridazine derivatives highlights distinct behavior:

Compound Oxidation Susceptibility Reduction Products Substitution Sites
2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-oneHigh (pyridazinone ring)Dihydroxy derivativesPyridine ring (C-4)
PyridazineModeratePiperazine analoguesC-3 and C-6 positions
PyrimidineLowPartially saturated ringsC-4 and C-5 positions

Mechanistic Insights

  • Tautomerization : The compound exists in equilibrium with its 3-hydroxypyridazine tautomer, influencing its reactivity in proton-coupled electron transfer reactions .

  • Electronic Effects : The electron-withdrawing pyridin-4-yl group enhances electrophilic substitution at the pyridazine ring’s α-positions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction yields be optimized?

  • Methodology : The compound’s core structure (dihydropyridazinone) is typically synthesized via cyclocondensation or nucleophilic substitution. For example, similar dihydropyridazinones are prepared by reacting substituted hydrazines with α,β-unsaturated ketones under acidic conditions . Optimization involves adjusting solvents (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is the structural identity of 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and coupling patterns (e.g., pyridine protons at δ 8.5–8.7 ppm, dihydropyridazinone protons at δ 3.2–4.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 202.1) .
  • XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the fused heterocyclic system and substituent geometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one derivatives?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Focus on the pyridine and dihydropyridazinone moieties for hydrogen bonding and π-π stacking .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate substituent effects with activity .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Batch Analysis : Compare purity (>95% vs. <90%) using HPLC (C18 column, acetonitrile/water gradient) to identify impurities affecting activity .
  • Assay Validation : Replicate assays under standardized conditions (e.g., cell line viability tests with ATP-based luminescence) to control for variability .

Q. How do structural modifications (e.g., chlorination or methyl substitution) impact the compound’s reactivity and stability?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC. Chlorinated derivatives (e.g., 4,5-dichloro analogs) show enhanced stability but reduced solubility .
  • Reactivity Screening : Test nucleophilic substitution reactions at the pyridazinone C-4 position using amines or thiols to assess regioselectivity .

Q. What are the challenges in crystallizing 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one for XRD studies?

  • Methodology :

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water or methanol/ethyl acetate) to optimize crystal growth. Slow evaporation at 4°C often yields diffraction-quality crystals .
  • Crystal Packing Analysis : Identify intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the lattice, as seen in related pyridazinone structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.